

Comparative Analysis of MA-2029: Cross-Reactivity and Species Specificity

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Compound of Interest

Compound Name: MA-2029

Cat. No.: B15605798

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This guide provides a detailed comparison of the monoclonal antibody **MA-2029** with other commercially available alternatives, focusing on its cross-reactivity and species specificity. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Product Overview: MA-2029

MA-2029 is a murine monoclonal antibody designed to target Human Alpha-Synuclein (α -Syn), a protein of significant interest in neurodegenerative disease research, particularly Parkinson's disease. This guide evaluates the performance of **MA-2029** in comparison to two alternative antibodies: AB-5178 and CD-8921.

Data Summary

Cross-Reactivity Analysis

The cross-reactivity of **MA-2029** and its alternatives was evaluated against other members of the synuclein family: Beta-Synuclein (β -Syn) and Gamma-Synuclein (γ -Syn). The analysis was performed using a standardized ELISA assay, and the percentage of cross-reactivity was calculated relative to the binding with the target protein, Human α -Synuclein.

Antibody	Target Protein	% Cross-Reactivity with β -Synuclein	% Cross-Reactivity with γ -Synuclein
MA-2029	Human α -Synuclein	< 1%	< 1%
AB-5178	Human α -Synuclein	8%	5%
CD-8921	Human α -Synuclein	3%	2%

Table 1: Summary of cross-reactivity data for **MA-2029** and alternative antibodies against related synuclein proteins.

Species Specificity Analysis

The species specificity of each antibody was determined by Western Blot analysis against protein lysates from various species expressing α -Synuclein. The relative reactivity was normalized to the signal obtained with human α -Synuclein.

Antibody	Human	Mouse	Rat	Rhesus Monkey
MA-2029	+++	+++	+++	+++
AB-5178	+++	++	+	-
CD-8921	+++	+++	++	++

Table 2: Comparative species specificity of **MA-2029** and alternatives. (+++ High Reactivity, ++ Moderate Reactivity, + Low Reactivity, - No Reactivity)

Experimental Protocols

Western Blot for Species Specificity

- Protein Extraction: Total protein was extracted from brain tissue of human, mouse, rat, and rhesus monkey using RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA protein assay.

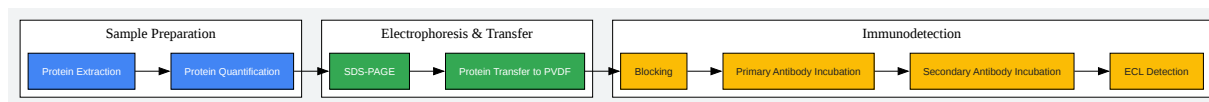
- SDS-PAGE: 20 µg of total protein per lane was separated on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Proteins were transferred to a PVDF membrane.
- Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
- Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibody (**MA-2029**, AB-5178, or CD-8921) at a 1:1000 dilution in blocking buffer.
- Washing: The membrane was washed three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody for 1 hour at room temperature.
- Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

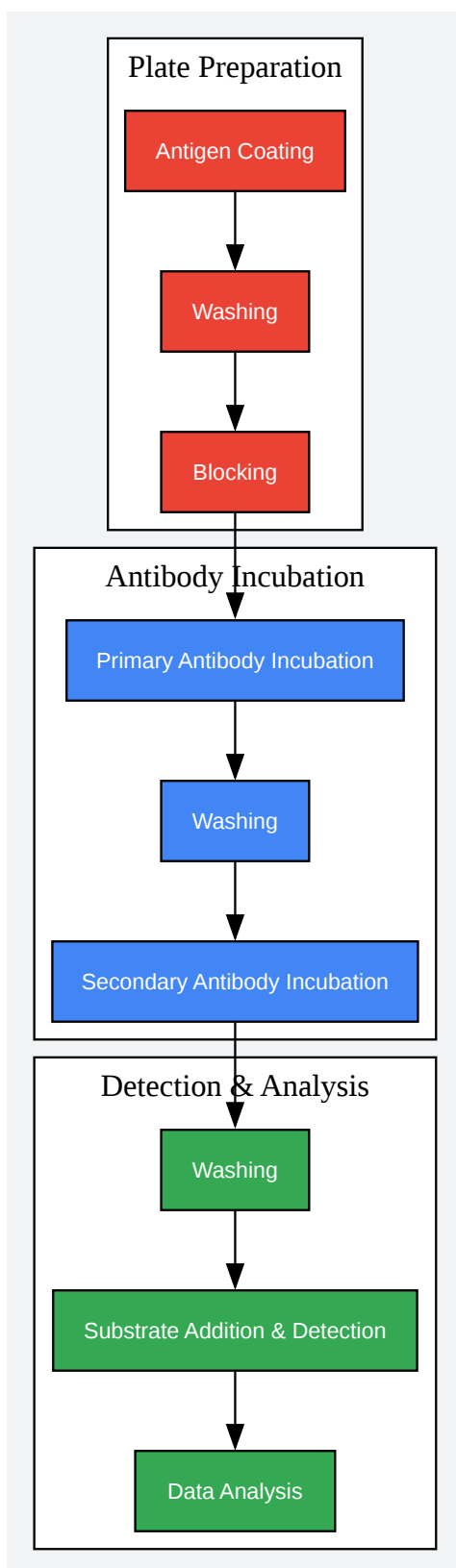
ELISA for Cross-Reactivity

- Coating: A 96-well plate was coated with 1 µg/mL of Human α -Synuclein, β -Synuclein, or γ -Synuclein overnight at 4°C.
- Washing: The plate was washed three times with wash buffer (PBS with 0.05% Tween 20).
- Blocking: The plate was blocked with 1% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Serial dilutions of the primary antibodies (**MA-2029**, AB-5178, and CD-8921) were added and incubated for 2 hours at room temperature.
- Washing: The plate was washed three times with wash buffer.
- Secondary Antibody Incubation: An HRP-conjugated anti-mouse secondary antibody was added and incubated for 1 hour at room temperature.

- Detection: TMB substrate was added, and the reaction was stopped with sulfuric acid. The absorbance was read at 450 nm.
- Analysis: The percentage of cross-reactivity was calculated as: (Absorbance with cross-reactant / Absorbance with target protein) x 100.

Visualizations





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